molecular formula C17H12BrF2NO B14124997 2-Bromo-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one

2-Bromo-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B14124997
M. Wt: 364.2 g/mol
InChI Key: UWPCQPQLRWPPHA-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole core, which is achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole ring.

    Bromination: The indole derivative is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Difluoromethylation: The final step involves the introduction of the difluoromethyl group. This can be achieved using difluoromethylating reagents such as difluoromethyl bromide under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

2-Bromo-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, microbial infections, and neurological disorders.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.

    Chemical Biology: The compound is employed in chemical biology research to probe the function of specific proteins and enzymes.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The indole core can interact with various biological receptors, enzymes, and proteins, modulating their activity. The presence of the bromo and difluoromethyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one: Lacks the difluoromethyl group, which may affect its biological activity and chemical reactivity.

    2,2-Difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one: Lacks the bromo group, which may influence its reactivity in substitution reactions.

    1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethan-1-one: Lacks both the bromo and difluoromethyl groups, resulting in different chemical and biological properties.

Uniqueness

The presence of both the bromo and difluoromethyl groups in 2-Bromo-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one makes it unique compared to its analogs. These functional groups can significantly enhance the compound’s reactivity, binding affinity, and specificity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H12BrF2NO

Molecular Weight

364.2 g/mol

IUPAC Name

2-bromo-2,2-difluoro-1-(1-methyl-2-phenylindol-3-yl)ethanone

InChI

InChI=1S/C17H12BrF2NO/c1-21-13-10-6-5-9-12(13)14(16(22)17(18,19)20)15(21)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

UWPCQPQLRWPPHA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(F)(F)Br

Origin of Product

United States

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